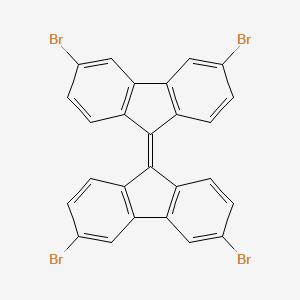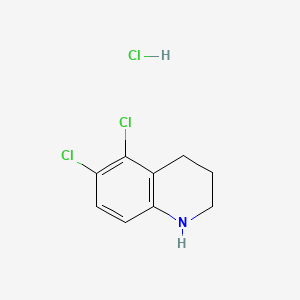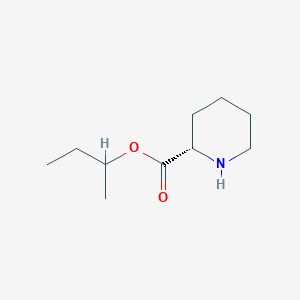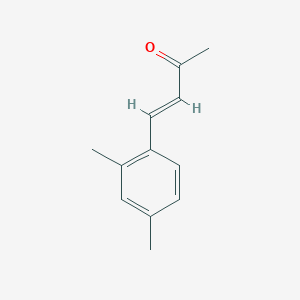
4-(2,4-Dimethylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O It is a derivative of butenone, featuring a 2,4-dimethylphenyl group attached to the butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with crotonic acid or its derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Claisen-Schmidt condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide (NaOH). This reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
4-(4-Methylphenyl)but-3-en-2-one: Similar structure with a 4-methylphenyl group.
4-(2,5-Dimethylphenyl)but-3-en-2-one: Similar structure with a 2,5-dimethylphenyl group.
Uniqueness
4-(2,4-Dimethylphenyl)but-3-en-2-one is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(E)-4-(2,4-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4-8H,1-3H3/b7-5+ |
Clave InChI |
CDMRZWHEBWVEOH-FNORWQNLSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

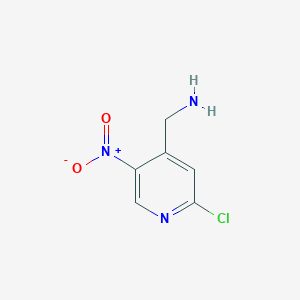
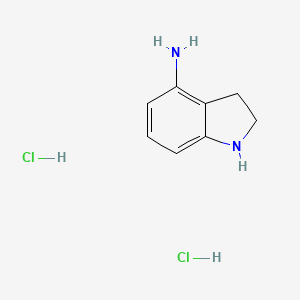
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)


![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)
